1,2-Triphenylenediol, 1,2-dihydro-, trans-

Description

Context within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry and Derivatives

1,2-Triphenylenediol, 1,2-dihydro-, trans- is a derivative of triphenylene (B110318), a polycyclic aromatic hydrocarbon (PAH). PAHs are a class of organic compounds characterized by the presence of multiple fused aromatic rings. Triphenylene itself is noted for its planar, rigid structure and a highly delocalized π-electron system, which makes it and its derivatives subjects of interest in materials science, particularly for applications in organic electronics and discotic liquid crystals. nih.govwikipedia.org

In the context of biochemistry and toxicology, PAHs are known environmental pollutants, and their metabolism in living organisms is a significant area of research. The metabolic processing of PAHs often involves enzymatic oxidation to form reactive intermediates, including epoxides and dihydrodiols. acs.org The formation of dihydrodiols, such as 1,2-Triphenylenediol, 1,2-dihydro-, trans-, is a critical step in the metabolic pathway of the parent PAH. These dihydrodiol metabolites can be either detoxification products, rendering the compound more water-soluble for excretion, or they can be precursors to more reactive and potentially carcinogenic species like diol epoxides. msu.eduresearchgate.net The study of specific dihydrodiols is therefore crucial for understanding the biological activity and potential toxicity of their parent PAHs.

Structural Features and Stereochemical Significance of the 1,2-Dihydro-, trans-Diol Moiety

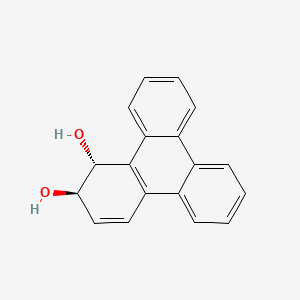

The defining structural feature of 1,2-Triphenylenediol, 1,2-dihydro-, trans- is the presence of two hydroxyl (-OH) groups on adjacent carbon atoms (positions 1 and 2) of a partially saturated triphenylene ring system. The designation "dihydro-" indicates that two hydrogen atoms have been added, breaking the aromaticity in that specific ring. The term "trans-" specifies the stereochemical arrangement of the two hydroxyl groups, meaning they are located on opposite faces of the ring. youtube.com

This trans configuration is a direct consequence of the common metabolic formation mechanism. PAHs are typically first oxidized by cytochrome P-450 enzymes to form an epoxide (an arene oxide) across a double bond. In the case of triphenylene, this would be triphenylene 1,2-oxide. Subsequently, the enzyme epoxide hydrolase catalyzes the opening of this epoxide ring through the addition of a water molecule. This enzymatic hydrolysis proceeds via a backside attack mechanism (SN2-like), which results in the formation of a trans-diol. youtube.com

The stereochemistry of these dihydrodiols is of paramount importance. Because the hydroxyl groups are introduced at chiral centers, the molecule can exist as enantiomers. Research has established the absolute configuration of the metabolically produced (-)-enantiomer of trans-1,2-dihydro-1,2-triphenylenediol as (1R,2R). It has been shown that liver microsomal metabolism of triphenylene produces the (-)-(1R,2R)-enantiomer in high enantiomeric excess (92%). The specific stereoisomer formed is significant because subsequent enzymatic reactions are often highly stereoselective, meaning different enantiomers can have vastly different biological fates and toxicological profiles. nih.govnih.gov

| Property | Description | Source |

|---|---|---|

| Predominant Enantiomer | (-)-enantiomer | |

| Absolute Configuration | 1R,2R | |

| Enantiomeric Excess (from liver microsomes) | 92% |

Overview of Research Trajectories for Triphenylene Derivatives

Research into triphenylene and its derivatives has progressed along several distinct trajectories, driven by the molecule's unique structural and electronic properties.

One major area of research focuses on materials science . The planar, disc-like shape of the triphenylene core allows its derivatives to self-assemble into highly ordered columnar structures. wikipedia.org This property is exploited in the development of:

Discotic Liquid Crystals: Triphenylene-based molecules are foundational components of discotic liquid crystals, which have potential applications in optical films and electronic devices. wikipedia.org

Organic Electronics: The ability to form ordered stacks facilitates efficient charge transport along the columns, making triphenylene derivatives promising materials for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic cells. nih.govwikipedia.org Research often involves synthesizing derivatives with various side chains to tune their electronic properties and processing characteristics. nottingham.ac.uk

A second significant research trajectory is in the field of biochemistry and toxicology . This research is concerned with triphenylene as a PAH and involves:

Metabolism Studies: Investigating how organisms process triphenylene, identifying the metabolites formed, such as phenols and dihydrodiols, and elucidating the enzymatic pathways involved.

Toxicology and Carcinogenicity: Assessing the biological activity of triphenylene and its metabolites. A key focus is on the formation of diol epoxides from dihydrodiol precursors, as these are often the ultimate carcinogenic forms of PAHs. The synthesis of specific metabolites like trans-1,2-dihydro-1,2-triphenylenediol is essential for these toxicological studies. acs.org

A third area involves supramolecular chemistry and synthesis . The rigid triphenylene scaffold is used as a building block for constructing complex, multi-dimensional structures like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which have applications in gas storage, catalysis, and sensing. wikipedia.org The synthesis of specific, functionalized triphenylene derivatives is central to advancing this field. nottingham.ac.uk

The study of 1,2-Triphenylenediol, 1,2-dihydro-, trans- lies primarily at the intersection of the biochemical/toxicological and synthetic chemistry research trajectories, as its synthesis is necessary to understand its biological role as a metabolite of triphenylene.

| Precursor/Method | Product | Key Finding | Source |

|---|---|---|---|

| Triphenylene (metabolized by liver microsomes) | (-)-trans-1,2-Dihydro-1,2-triphenylenediol | Metabolism is highly stereoselective, yielding the (1R,2R)-enantiomer. | |

| Racemic Triphenylene 1,2-oxide (hydrolysis) | (±)-trans-1,2-Dihydro-1,2-triphenylenediol | Acid-catalyzed hydrolysis of the epoxide yields the trans-diol. | |

| Racemic Bromohydrin Precursor | (±)-trans-1,2-Dihydro-1,2-triphenylenediol | A synthetic route to the racemic diol has been established. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

110835-84-2 |

|---|---|

Molecular Formula |

C18H14O2 |

Molecular Weight |

262.3 g/mol |

IUPAC Name |

(1R,2R)-1,2-dihydrotriphenylene-1,2-diol |

InChI |

InChI=1S/C18H14O2/c19-16-10-9-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17(15)18(16)20/h1-10,16,18-20H/t16-,18+/m1/s1 |

InChI Key |

BSKBIHOSMNFDAS-AEFFLSMTSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C3=C([C@H]([C@@H](C=C3)O)O)C4=CC=CC=C24 |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C(C(C=C3)O)O)C4=CC=CC=C24 |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Triphenylenediol, 1,2 Dihydro , Trans

Strategies for Triphenylene (B110318) Core Construction

The construction of the rigid and planar triphenylene skeleton is a cornerstone of this synthesis. Several classical and modern organic chemistry reactions have been adapted for this purpose, each with its own advantages and limitations.

Oxidative Cyclization Routes (e.g., Scholl Oxidation, FeCl3/Chloranil Promoted Trimerization)

Oxidative cyclization, particularly the Scholl reaction, is a powerful and frequently employed method for creating carbon-carbon bonds between aryl moieties, leading to the formation of larger polycyclic aromatic systems. nih.govlongdom.org This reaction typically involves the use of a Lewis acid and an oxidant to induce intramolecular or intermolecular C-H activation and subsequent cyclization.

The Scholl reaction can be used to synthesize the triphenylene core through the cyclodehydrogenation of precursors like o-terphenyls or via the trimerization of benzene (B151609) derivatives. longdom.orgresearchgate.net Common reagents used to promote this transformation include transition metal halides such as iron(III) chloride (FeCl₃) and molybdenum(V) chloride (MoCl₅), which can function as both a Lewis acid and an oxidant. longdom.org Antimony pentachloride (SbCl₅) has also been reported as an effective reagent for the oxidative trimerization of 1,2-dialkoxybenzenes to yield hexaalkoxytriphenylenes. longdom.org The mechanism of the Scholl reaction is still a subject of debate, with evidence supporting both an arenium cation pathway and a radical cation pathway. longdom.org

| Oxidative Cyclization Method | Precursor | Reagents | Key Features |

| Scholl Oxidation | o-Terphenyl (B166444) derivatives | FeCl₃, MoCl₅, PhI(OOCCF₃)₂/BF₃·Et₂O | Powerful C(aryl)-C(aryl) bond formation; can suffer from rearrangements. researchgate.net |

| Oxidative Trimerization | 1,2-Dialkoxybenzenes | FeCl₃/H₂SO₄, Chloranil, SbCl₅ | Direct route to symmetrically substituted triphenylenes. longdom.org |

One of the challenges of the Scholl reaction is controlling the regioselectivity and avoiding unwanted side reactions or polymerization, especially with unsubstituted or simply substituted precursors. researchgate.net The choice of oxidant and reaction conditions is crucial for achieving high yields of the desired triphenylene product.

Cross-Coupling Approaches (e.g., Suzuki-Miyaura Coupling for Biphenyl (B1667301) Intermediates)

Modern palladium-catalyzed cross-coupling reactions offer a more controlled and versatile approach to building the precursors for triphenylene synthesis. The Suzuki-Miyaura coupling is particularly valuable for the synthesis of biphenyl and o-terphenyl intermediates, which can then be subjected to cyclization. nih.govresearchgate.net

This strategy involves the reaction of an aryl halide with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. gre.ac.ukresearchgate.net This method's tolerance for a wide range of functional groups and its typically high yields make it a popular choice for constructing complex molecular architectures. mdpi.comnih.gov For instance, substituted o-terphenyls can be synthesized and then cyclized in a subsequent step, often via a Scholl-type reaction, to form the triphenylene core. nih.govresearchgate.net This two-step approach allows for the precise placement of substituents on the final triphenylene product. wikipedia.org

| Coupling Partners | Catalyst/Base Example | Product | Advantage |

| Aryl Halide + Arylboronic Acid | Pd(OH)₂ / K₃PO₄ | Biphenyl/Terphenyl Intermediate | High functional group tolerance, good yields, regiocontrol. nih.gov |

| 2-Bromobiphenyl + Benzyne | Pd(dba)₂ / P(o-tolyl)₃ | Triphenylene | Direct formation of the triphenylene core. wikipedia.org |

Photocyclization and Other Cycloaddition Reactions

Photocyclization reactions provide another route to polycyclic aromatic hydrocarbons, including phenanthrenes and their fused derivatives like triphenylene. mdpi.com A common example is the photocyclization of stilbene-like molecules. researchgate.net Upon irradiation with UV light, a stilbene (B7821643) derivative can undergo an intramolecular electrocyclization to form a dihydrophenanthrene intermediate, which is then oxidized to the aromatic phenanthrene. mdpi.com This concept can be extended to more complex precursors to build the triphenylene system.

While a powerful tool, this method can be limited by the need for highly diluted solutions to prevent intermolecular side reactions like [2+2] cycloadditions. researchgate.net The reaction often requires an oxidizing agent, such as iodine or oxygen, to aromatize the cyclized intermediate. mdpi.com

Aldol-Type Condensation Pathways for Polycyclic Skeletons

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, typically involving the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. sigmaaldrich.comyoutube.com While not a direct method for aromatization, aldol-type reactions can be strategically employed to build cyclic and polycyclic skeletons. organic-chemistry.orglibretexts.org For instance, a sequence involving aldol condensation could be used to construct a partially saturated six-membered ring onto an existing aromatic framework. Subsequent dehydration and aromatization steps would then lead to the formation of the PAH structure. This pathway offers a way to build the carbocyclic framework from simpler, non-aromatic precursors.

Stereoselective Introduction of the 1,2-Dihydroxyl Group

Once the triphenylene or a suitable precursor is synthesized, the next critical step is the introduction of the trans-1,2-diol. This requires a stereoselective dihydroxylation reaction. The target molecule is a trans-dihydrodiol, which is a common type of metabolite formed when PAHs are oxidized in biological systems. nih.gov

Diastereoselective Synthesis Protocols for trans-1,2-Diols

The synthesis of trans-diols from an alkene is typically achieved through a two-step process involving epoxidation followed by nucleophilic ring-opening of the epoxide.

Epoxidation : An appropriate precursor, such as 1,2-dihydrotriphenylene, would first be treated with an epoxidizing agent like a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) to form an epoxide. youtube.com

Ring-Opening : The resulting epoxide is then opened by a nucleophile, typically water, under acidic or basic conditions. The mechanism of this ring-opening dictates the stereochemistry. An Sₙ2-type attack by the nucleophile on one of the epoxide carbons occurs from the side opposite to the epoxide oxygen, resulting in an inversion of configuration at that center and leading to the formation of a trans-diol. youtube.comyoutube.com

A chemoenzymatic approach has also been developed for the synthesis of trans-dihydrodiol derivatives of substituted benzenes, which could be adapted for more complex PAHs. rsc.org This method starts with an enantiopure cis-dihydrodiol (produced by dioxygenase-catalyzed fermentation) and proceeds through a multi-step sequence involving the formation of an anti-diepoxide intermediate, which then yields the trans-dihydrodiol. rsc.org

Enantioselective Synthesis Approaches (e.g., Principles of Sharpless Asymmetric Dihydroxylation for Vicinal Diols, Shi-Epoxidation)

The enantioselective synthesis of vicinal diols is a cornerstone of modern organic chemistry, providing access to chiral building blocks for complex molecules. While direct asymmetric synthesis of trans-1,2-dihydro-1,2-triphenylenediol can be approached through methods like epoxide ring-opening, the principles of renowned asymmetric reactions for vicinal diols, such as the Sharpless and Shi methods, provide the foundational strategies.

Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective preparation of syn-(cis)-1,2-diols from prochiral olefins. organic-chemistry.org Developed by K. Barry Sharpless, this reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to direct the stereochemical outcome. wikipedia.org The reaction is typically performed with a stoichiometric co-oxidant, such as potassium ferricyanide (B76249) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), to regenerate the osmium(VIII) catalyst, thus reducing the need for the highly toxic and expensive osmium tetroxide. organic-chemistry.orgwikipedia.org

The choice of chiral ligand dictates which face of the alkene is hydroxylated. Commercially available pre-packaged reagent mixtures, known as AD-mix-α (containing the ligand (DHQ)₂PHAL) and AD-mix-β (containing the ligand (DHQD)₂PHAL), provide reliable access to either enantiomer of the diol product. organic-chemistry.org The mechanism is believed to proceed through a [3+2]-cycloaddition of the osmium tetroxide-ligand complex to the alkene, forming a cyclic osmate ester intermediate. organic-chemistry.orgwikipedia.org Subsequent hydrolysis releases the chiral syn-diol. wikipedia.org While the Sharpless AD itself yields cis-diols, its principles of using a chiral catalyst to control facial selectivity in C-O bond formation are fundamental to asymmetric synthesis.

Shi Asymmetric Epoxidation

For the synthesis of trans-diols like 1,2-Triphenylenediol, 1,2-dihydro-, trans-, a two-step approach beginning with an asymmetric epoxidation is highly effective. The Shi Asymmetric Epoxidation offers a robust method for creating chiral epoxides from alkenes using a non-metal, organocatalytic approach. wikipedia.orgorganic-chemistry.org This reaction employs a chiral ketone catalyst derived from D-fructose, which generates a chiral dioxirane (B86890) in situ upon oxidation with a stoichiometric oxidant, typically potassium peroxymonosulfate (B1194676) (Oxone). organic-chemistry.org

The mechanism involves the transfer of an oxygen atom from the chiral dioxirane to the alkene. wikipedia.org The rigid stereogenic environment of the fructose-derived catalyst directs the epoxidation to one face of the alkene, resulting in a product with high enantiomeric excess. wikipedia.orgorganic-chemistry.org This method is particularly effective for trans-disubstituted and trisubstituted alkenes. wikipedia.org

Following the epoxidation of the triphenylene precursor, the resulting chiral epoxide can undergo a regio- and stereospecific ring-opening reaction. Nucleophilic attack by a hydride source, for example, would occur at one of the epoxide carbons via an Sₙ2 mechanism, leading to inversion of stereochemistry at that center and yielding the desired trans-1,2-diol. nih.govharvard.edu This sequential epoxidation and reductive ring-opening provides an excellent enantioselective route to trans-vicinal diols.

| Feature | Sharpless Asymmetric Dihydroxylation | Shi Asymmetric Epoxidation (for trans-Diols) |

| Catalyst | Osmium tetroxide with chiral quinine ligands (e.g., (DHQD)₂PHAL) alfa-chemistry.com | Fructose-derived chiral ketone (organocatalyst) organic-chemistry.org |

| Oxidant | K₃Fe(CN)₆ or NMO organic-chemistry.org | Potassium peroxymonosulfate (Oxone) organic-chemistry.org |

| Initial Product | Chiral syn-(cis)-1,2-diol wikipedia.org | Chiral epoxide wikipedia.org |

| Final Product Stereochemistry | syn (cis) | anti (trans), after subsequent Sₙ2 ring-opening nih.gov |

| Key Advantage | Direct, one-step dihydroxylation with high enantioselectivity. organic-chemistry.org | Avoids toxic heavy metals; provides access to chiral trans-diols via a two-step sequence. wikipedia.orgharvard.edu |

Prevost Reaction and Related Protocols for trans-1,2-Diol Formation

The Prevost reaction is a classic and direct method for the anti-dihydroxylation of an alkene to form a trans-1,2-diol. chemistnotes.comwikipedia.org This reaction is particularly suited for the synthesis of 1,2-Triphenylenediol, 1,2-dihydro-, trans- from a triphenylene precursor. The reaction is conducted by treating the alkene with iodine and a silver salt of a carboxylic acid, such as silver benzoate (B1203000) or silver acetate, in an anhydrous solvent like benzene. chemistnotes.comwikipedia.org

The mechanism of the Prevost reaction is well-established and proceeds through several key intermediates. wikipedia.orgorganic-chemistry.org

Iodonium (B1229267) Ion Formation : Iodine first adds across the double bond of the alkene to form a cyclic iodonium ion. chemistnotes.comorganic-chemistry.org

First Nucleophilic Attack : The carboxylate anion (e.g., benzoate) attacks one of the carbons of the iodonium ion in an Sₙ2 fashion, leading to the formation of a trans-iodo ester intermediate. wikipedia.org

Neighboring Group Participation : The ester carbonyl oxygen then displaces the iodide via neighboring group participation, forming a cyclic dioxolanyl cation (an oxonium ion). organic-chemistry.orgyoutube.com This step is crucial for establishing the final trans stereochemistry.

Second Nucleophilic Attack : A second carboxylate anion attacks the oxonium ion intermediate, again via an Sₙ2 mechanism, resulting in a trans-1,2-diester. wikipedia.org

Hydrolysis : Finally, hydrolysis of the diester (typically under basic conditions) yields the desired trans-1,2-diol. chemistnotes.comorganic-chemistry.org

The strict requirement for anhydrous conditions is critical to the success of the Prevost reaction. The presence of water leads to a competing pathway known as the Woodward modification (or Woodward cis-hydroxylation). chemistnotes.comwikipedia.org In the Woodward protocol, water intercepts the cyclic oxonium ion intermediate, leading to the formation of a cis-diol. chemistnotes.comwikipedia.org Therefore, careful control of the reaction conditions is essential to selectively achieve the desired trans-diol product.

Regioselective Functionalization and Deprotection Strategies

Selective Ether Cleavage Methods (e.g., using HBr, Thiophenol, B-bromocatecholborane)

Hydrogen Bromide (HBr) : Strong protic acids like HBr and HI are classic reagents for cleaving ethers. libretexts.orglibretexts.org The cleavage of an aryl methyl ether with HBr proceeds via protonation of the ether oxygen, making it a better leaving group. openstax.orgchemistrysteps.com The bromide ion then acts as a nucleophile, attacking the methyl group in an Sₙ2 reaction. openstax.org This process releases the corresponding phenol (B47542) (in this case, the triphenylene diol) and methyl bromide. libretexts.org The C(aryl)-O bond remains intact because the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.orglibretexts.org

Thiophenol : Nucleophilic cleavage using sulfur-based reagents offers a milder alternative to harsh acidic conditions. Thiolates, such as those derived from thiophenol, are excellent nucleophiles that can cleave methyl ethers via an Sₙ2 mechanism. acsgcipr.org These reactions are typically run under basic conditions. Reagents like 2-(diethylamino)ethanethiol (B140849) have been developed to facilitate an easy, odorless workup, as the reagent and its methylated byproduct are soluble in dilute acid. organic-chemistry.org

Boron Halides (e.g., B-bromocatecholborane and BBr₃) : Boron tribromide (BBr₃) is one of the most effective reagents for the demethylation of aryl methyl ethers and can often achieve cleavage at or below room temperature. mdma.ch The reaction mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen. mdma.chresearchgate.net This coordination strongly polarizes the C-O bond, facilitating the cleavage by a bromide ion. It is proposed that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. researchgate.net Related reagents, such as B-bromocatecholborane, operate on a similar principle of Lewis acid activation and can offer milder or more selective conditions for ether cleavage.

| Reagent | Typical Conditions | Mechanism | Key Features |

| HBr | Aqueous acid, heat openstax.org | Sₙ2 attack of Br⁻ on the protonated ether's alkyl group. openstax.org | Strong, classic method; not suitable for acid-sensitive substrates. libretexts.org |

| Thiophenol / Thiolates | Basic conditions (e.g., with K₂CO₃ or NaH) acsgcipr.org | Sₙ2 attack of the thiolate nucleophile on the alkyl group. acsgcipr.org | Milder than strong acid; useful for base-stable molecules. |

| BBr₃ / Boron Halides | Anhydrous CH₂Cl₂, often at low temperature mdma.ch | Lewis acid coordination to ether oxygen, followed by nucleophilic attack by bromide. researchgate.net | Highly effective and often high-yielding, even for sterically hindered ethers. mdma.ch |

Control of Substitutional Positions in Dihydroxytriphenylene Derivatives

Achieving regiochemical control in the synthesis of substituted polycyclic aromatic hydrocarbons like dihydroxytriphenylene is a significant challenge. The direct functionalization of the parent triphenylene is often unselective, leading to mixtures of isomers. Therefore, effective strategies rely on building the molecule from precursors where the desired substitution pattern is already established or can be directed.

The electronic properties of the triphenylene core are heavily influenced by the nature and position of its substituents. researchgate.net Synthetic control can be exerted by introducing directing groups onto the aromatic framework. For instance, to synthesize a specific isomer of 1,2-dihydroxytriphenylene, one might start with a triphenylene derivative bearing activating or deactivating groups at specific positions. These groups can influence the regioselectivity of subsequent reactions, such as the introduction of a double bond at the C1-C2 position, which is the precursor to the diol.

A common strategy involves:

Synthesis of a Pre-functionalized Core : A triphenylene molecule is synthesized with blocking groups or directing groups at strategic locations to prevent reaction at undesired sites.

Introduction of Target Functionality : The key functional group (e.g., the C1-C2 double bond) is introduced. The existing substituents guide this reaction to the correct position.

Dihydroxylation : The double bond is then converted to the trans-diol using a method like the Prevost reaction.

Deprotection/Modification : Finally, the directing or blocking groups are removed or converted to the desired final substituents.

This approach, where regiochemistry is controlled at each step through the strategic use of pre-installed substituents, is essential for the unambiguous synthesis of complex dihydroxytriphenylene derivatives.

Chemical Reactivity and Reaction Mechanisms of 1,2 Triphenylenediol, 1,2 Dihydro , Trans

Stereoelectronic Effects on Reactivity

Stereoelectronic effects, which encompass the influence of orbital alignment and electronic distribution on the transition states of reactions, are paramount in understanding the chemical behavior of trans-1,2-dihydro-1,2-triphenylenediol.

The non-aromatic ring of trans-1,2-dihydro-1,2-triphenylenediol can, in principle, exist in two distinct chair-like conformations. In one, the two hydroxyl groups occupy pseudo-equatorial positions (diequatorial), and in the other, they are in pseudo-axial positions (diaxial). Research has indicated that for the trans-1,2-dihydrodiol of triphenylene (B110318), the conformer with the hydroxyl groups in a diequatorial orientation is predominantly favored. acs.org

This preference is analogous to the conformational behavior of trans-1,2-disubstituted cyclohexanes, where steric hindrance dictates the most stable arrangement. nih.gov The diequatorial conformation minimizes energetically unfavorable 1,3-diaxial interactions that would occur between the bulky hydroxyl groups and axial hydrogens on the same face of the ring in the diaxial conformer. This conformational locking significantly influences its reaction pathways, as reagents will preferentially approach from the less sterically hindered face.

| Conformation | Hydroxyl Group Orientation | Relative Stability | Key Steric Interactions |

|---|---|---|---|

| Diequatorial | Pseudo-equatorial | More Stable (Favored) | Minimized 1,3-diaxial interactions |

| Diaxial | Pseudo-axial | Less Stable (Disfavored) | Significant 1,3-diaxial interactions between OH groups and axial hydrogens |

Despite the prevalence of the diequatorial conformer, the less stable quasidiaxial (or pseudo-axial) conformation plays a crucial role in certain key chemical transformations, particularly in metabolic activation. The conversion of the dihydrodiol to a highly reactive diol epoxide by enzymes like cytochrome P450 is a critical step. For this epoxidation to occur on the adjacent 3,4-double bond, the molecule must adopt a conformation where one of the hydroxyl groups is quasidiaxial. This orientation is believed to properly position the molecule within the enzyme's active site and facilitate the delivery of an oxygen atom to one face of the double bond. Therefore, while the diequatorial conformer represents the ground state, the accessibility of the quasidiaxial conformation is a determining factor for its conversion into ultimate carcinogenic metabolites like diol epoxides. acs.org

Derivatization Reactions for Elucidation and Synthetic Utility

The hydroxyl groups of the dihydrodiol moiety are primary sites for derivatization, which serves two main purposes: protecting the diol for subsequent synthetic steps and creating derivatives to probe reaction mechanisms or facilitate analysis.

Esterification and etherification are standard methods for protecting hydroxyl groups. In the context of trans-1,2-dihydro-1,2-triphenylenediol, esterification has been employed as a critical tool for analytical purposes. For instance, to determine the absolute configuration of the metabolically produced dihydrodiol, the enantiomers were separated by converting the diol into diastereomeric di-(-)-menthyloxyacetate esters. nih.gov This process of reacting the diol with a chiral acid derivative allows for separation using techniques like high-performance liquid chromatography (HPLC), after which the esters can be hydrolyzed to yield the pure enantiomers.

General Esterification Reaction: R-diol-OH + R'-C(O)Cl → R-diol-O-C(O)R' + HCl

Etherification, such as the formation of silyl (B83357) ethers (e.g., with TBDMSCl) or simple alkyl ethers (e.g., using Williamson ether synthesis), can provide more robust protecting groups for the diol, enabling a wider range of subsequent chemical modifications on other parts of the triphenylene skeleton without affecting the diol functionality.

To investigate the mechanisms of action of diol epoxides, researchers often synthesize analogs where key atoms are replaced. The synthesis of sulfur analogs of diol epoxides, while not specifically documented for triphenylene, is a known strategy in the study of other polycyclic aromatic hydrocarbons. These thiiranes (episulfides) or sulfur-containing diols can be used as mechanistic probes.

The synthesis of such analogs could theoretically be achieved through several routes. One approach involves the reaction of a triphenylene diol epoxide with a sulfur nucleophile, such as thiourea, which would open the epoxide ring and could subsequently be cyclized to form the corresponding thiirane. Another method is the use of sulfur ylides in reactions to form epoxides' sulfur counterparts directly. bristol.ac.ukresearchgate.net These sulfur analogs help elucidate the role of the epoxide oxygen in the reaction with biological nucleophiles like DNA, as the difference in reactivity and bonding characteristics between sulfur and oxygen can provide valuable mechanistic insights.

Elimination Reactions Involving the Dihydrodiol Moiety

The trans-1,2-dihydro-1,2-triphenylenediol moiety can undergo elimination reactions, most notably acid-catalyzed dehydration. This process leads to the formation of a more stable aromatic system. The reaction typically proceeds via an E1 mechanism.

The mechanism involves the following steps:

Protonation of one of the hydroxyl groups by an acid catalyst, converting it into a good leaving group (water).

Departure of the water molecule to form a secondary benzylic carbocation. This is the rate-determining step.

The carbocation is stabilized by resonance with the adjacent aromatic rings.

A base (such as water or the conjugate base of the acid catalyst) removes a proton from the adjacent carbon, leading to the formation of a double bond and restoring the aromaticity of that ring.

This elimination reaction would result in the formation of a phenolic derivative of triphenylene. Depending on which hydroxyl group is protonated and which adjacent proton is removed, the product would be either 1-hydroxy-triphenylene (1-triphenylenol) or 2-hydroxy-triphenylene (2-triphenylenol).

E2 Elimination Stereoselectivity and Antiperiplanar Requirements in Cyclic Systems

The E2 (bimolecular elimination) reaction is a concerted process where a base removes a proton, and a leaving group departs simultaneously, resulting in the formation of a double bond. This reaction is highly stereoselective, meaning the geometry of the starting material determines the geometry of the product. The stereochemical outcome is dictated by the requirement for a specific spatial arrangement of the proton being abstracted and the leaving group; they must be in an antiperiplanar alignment (a dihedral angle of 180°). chemistrysteps.com This alignment allows for the smooth overlap of the developing p-orbitals to form the new pi bond. libretexts.org

In cyclic systems like the dihydro-triphenylene core of trans-1,2-dihydro-1,2-triphenylenediol, this antiperiplanar requirement is often conformationally restricted. For an E2 elimination to occur from this diol, one of the hydroxyl groups would first need to be converted into a good leaving group, such as a tosylate (-OTs) or a mesylate (-OMs). Let's consider the elimination of a tosylated derivative, trans-2-tosyloxy-1,2-dihydotriphenylen-1-ol.

The rigidity of the ring system means that only protons on the adjacent carbon that can adopt an antiperiplanar relationship with the leaving group can be removed by a base. In the case of the trans-diol derivative, the hydroxyl and the tosyl groups are likely in a pseudo-diaxial or a pseudo-diequatorial conformation, depending on the ring's puckering. For an E2 reaction to proceed, the molecule must be in a conformation where a hydrogen atom and the leaving group are in a trans-diaxial-like arrangement.

If we assume a chair-like conformation for the dihydrophenanthrene ring system, the trans arrangement places one group in a pseudo-axial position and the other in a pseudo-equatorial position. For elimination to occur, the leaving group must be in a pseudo-axial position. This allows a base to abstract an antiperiplanar pseudo-axial proton from an adjacent carbon. The stereochemistry of the starting material, having only one beta-hydrogen available for this specific alignment, would lead to a stereospecific reaction, yielding a single alkene product. chemistrysteps.com If there were multiple beta-hydrogens that could achieve this geometry, the reaction would be stereoselective, favoring the formation of the more stable alkene. chemistrysteps.com

Table 1: Conformational Requirements for E2 Elimination

| Reactant Conformation | Leaving Group Position | Beta-Hydrogen Position | Dihedral Angle | E2 Reaction Feasibility |

| Chair-like | Pseudo-axial | Pseudo-axial | ~180° | Favorable |

| Chair-like | Pseudo-equatorial | Pseudo-axial | ~60° | Unfavorable |

| Chair-like | Pseudo-axial | Pseudo-equatorial | ~60° | Unfavorable |

| Chair-like | Pseudo-equatorial | Pseudo-equatorial | ~60° | Unfavorable |

This interactive table illustrates the strict conformational requirements for an E2 elimination in a cyclic system. Only the antiperiplanar (trans-diaxial-like) arrangement is suitable for the reaction to proceed.

Competing Reaction Pathways and Regioselectivity Considerations

In addition to the E2 elimination, other reaction pathways can compete, primarily substitution reactions (SN1 and SN2) and E1 elimination. The specific pathway that predominates depends on several factors, including the strength of the base/nucleophile, the solvent, and the substrate's structure.

For a secondary alcohol derivative like the tosylated trans-1,2-dihydro-1,2-triphenylenediol, the use of a strong, sterically hindered base (e.g., potassium tert-butoxide) would favor the E2 pathway. Conversely, a strong, non-hindered nucleophile (e.g., ethoxide) might lead to a mixture of E2 and SN2 products. libretexts.org

Regioselectivity becomes a key consideration as there are two potential directions for elimination. The leaving group is on C2, and a double bond can be formed towards C1 or C3.

Elimination towards C1: This would result in the formation of 1-phenylen-2-ol. This is the product of the elimination of the C1 proton.

Elimination towards C3: This would result in the formation of 2-phenylen-1-ol. This requires the removal of a proton from C3.

The regiochemical outcome is generally governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. In this case, the stability of the resulting double bond would be influenced by its conjugation with the aromatic rings of the triphenylene system. The formation of a double bond that extends the conjugation of the aromatic system is typically favored. Therefore, the elimination that leads to the most stable, conjugated system would be the preferred pathway.

Table 2: Potential Reaction Pathways and Products

| Reaction Type | Reagent/Conditions | Major Product(s) | Key Considerations |

| E2 | Strong, hindered base (e.g., KOtBu) | Conjugated alkene (Regioselective) | Antiperiplanar geometry is essential. |

| SN2 | Strong, unhindered nucleophile (e.g., NaOEt) | Substitution product | Competes with E2; depends on nucleophile strength and steric hindrance. |

| E1/SN1 | Weak base/nucleophile, polar protic solvent | Mixture of alkene and substitution products | Proceeds through a carbocation intermediate; less stereospecific. |

This interactive table summarizes the competing reaction pathways for a tosylated derivative of the title compound, highlighting the conditions that favor each pathway and the expected products.

Spectroscopic and Structural Elucidation of 1,2 Triphenylenediol, 1,2 Dihydro , Trans

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. A full NMR analysis would provide information on the carbon skeleton, the proton environments, their connectivity, and spatial relationships.

The ¹H NMR spectrum would be expected to show distinct signals for the aliphatic protons attached to the hydroxyl-bearing carbons (H-1 and H-2) and the aromatic protons on the triphenylene (B110318) core. The chemical shifts (δ) of the aliphatic protons would likely appear in the range of 4-5 ppm, influenced by the electronegativity of the adjacent hydroxyl groups and the anisotropic effects of the aromatic system. The aromatic protons would resonate in the downfield region, typically between 7-9 ppm, with their exact shifts and splitting patterns revealing the substitution pattern on the aromatic rings.

In the ¹³C NMR spectrum, the carbons bearing the hydroxyl groups (C-1 and C-2) would be expected in the aliphatic region, typically between 60-80 ppm. The remaining sp²-hybridized carbons of the aromatic rings would produce a series of signals in the 120-150 ppm range. The symmetry of the molecule would be reflected in the number of unique carbon signals observed.

A hypothetical data table for the key NMR shifts is presented below for illustrative purposes.

| Atom | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |

| H-1 | ~4.5 | - |

| H-2 | ~4.5 | - |

| Aromatic Hs | 7.0 - 8.5 | - |

| C-1 | - | ~70 |

| C-2 | - | ~70 |

| Aromatic Cs | - | 120 - 145 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

The stereochemistry of the two hydroxyl groups (trans configuration) would be confirmed by analyzing the vicinal coupling constant (³J) between the protons on C-1 and C-2. For a trans-diaxial relationship in a cyclohexane-like ring, a large coupling constant (typically 8-13 Hz) is expected. Conversely, a smaller coupling constant (2-5 Hz) would suggest a cis relationship. The magnitude of this ³J value is crucial for unambiguously assigning the trans stereochemistry of the diol.

Two-dimensional NMR experiments are essential for assembling the molecular structure.

COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, for instance, confirming the adjacency of H-1 and H-2, and identifying neighboring protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the ¹³C signals for C-1, C-2, and the protonated aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For the trans isomer, NOE correlations might be observed between the axial H-1/H-2 protons and other axial protons on the same face of the aliphatic ring portion, further confirming the stereochemical assignment.

The preferred conformation of the dihydro portion of the molecule could be investigated by analyzing anisotropic effects, where the magnetic field of the aromatic rings shields or deshields nearby protons. The observed chemical shifts of H-1 and H-2 would be influenced by their orientation relative to the aromatic system. Advanced methods, such as the use of chiral derivatizing agents and the analysis of ΔδRS parameters (the difference in chemical shifts between the (R) and (S) diastereomers), could be employed to determine the absolute configuration if the compound is chiral.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides information about the functional groups present in a molecule.

The Infrared (IR) and Raman spectra would display characteristic bands confirming the presence of the key functional groups.

Hydroxyl (O-H) Vibrations: A prominent, broad absorption band would be expected in the IR spectrum in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl groups. The broadness indicates hydrogen bonding. A C-O stretching vibration would also be visible, likely in the 1000-1200 cm⁻¹ region.

Aromatic Ring Vibrations: The presence of the triphenylene aromatic system would be confirmed by several characteristic bands. C-H stretching vibrations for the aromatic protons would appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). C=C stretching vibrations within the aromatic rings would give rise to a series of sharp to medium absorptions in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations (750-900 cm⁻¹) would also be present, and their positions can sometimes provide information about the substitution pattern of the aromatic rings.

A summary of expected key vibrational frequencies is provided in the table below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectrum |

| Hydroxyl | O-H stretch | 3200 - 3600 (broad) | IR |

| Aliphatic C-H | C-H stretch | 2850 - 3000 | IR, Raman |

| Aromatic C-H | C-H stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C | C=C stretch | 1450 - 1600 | IR, Raman |

| Alcohol C-O | C-O stretch | 1000 - 1200 | IR |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Discrimination of Isomers and Conformers

The structure of trans-1,2-dihydro-1,2-triphenylenediol features two stereocenters at the C1 and C2 positions, giving rise to a pair of enantiomers: (1R,2R)- and (1S,2S)-1,2-dihydro-1,2-triphenylenediol. These enantiomers are non-superimposable mirror images and would be indistinguishable by standard spectroscopic methods like NMR or UV-Vis unless a chiral auxiliary or a chiral solvent is used.

Beyond stereoisomerism, the non-aromatic, saturated portion of the dihydrodiol ring allows for conformational isomerism. The two primary conformations anticipated for the trans-dihydrodiol are the diequatorial and the diaxial conformers, which arise from the ring puckering of the dihydro- portion of the triphenylene system.

Diequatorial (ee) Conformer: In this arrangement, both hydroxyl groups occupy equatorial positions relative to the average plane of the ring. This conformation is generally more stable as it minimizes steric hindrance between the bulky hydroxyl groups and the adjacent hydrogen atoms on the ring.

Diaxial (aa) Conformer: Here, both hydroxyl groups are in axial positions. This conformation typically leads to significant 1,3-diaxial interactions, which are repulsive forces between the axial substituents, rendering this conformer less stable.

Computational studies on analogous structures, such as trans-1,2-dihydroxy-1,2-dihydronaphthalene, have shown that the diequatorial conformer is indeed the most stable. It is therefore highly probable that trans-1,2-dihydro-1,2-triphenylenediol exists predominantly in the diequatorial conformation in solution. Spectroscopic techniques like high-resolution NMR could potentially be used to distinguish these conformers by analyzing the coupling constants of the protons at C1 and C2.

Electronic Spectroscopy (UV-Vis Spectroscopy)

The electronic spectrum of trans-1,2-dihydro-1,2-triphenylenediol is expected to be dominated by the extensive π-system of the triphenylene core. The partial saturation at the 1,2-position will cause a blue shift (a shift to shorter wavelengths) compared to the parent triphenylene molecule, as the full aromatic conjugation is disrupted.

The UV-Vis spectrum would likely exhibit multiple absorption bands characteristic of polycyclic aromatic hydrocarbons. These arise from π → π* electronic transitions within the aromatic portion of the molecule. Based on the spectrum of triphenylene, one would expect to observe:

A complex, high-energy band system below 300 nm with high molar absorptivity.

A lower-energy, more structured band system at longer wavelengths (likely in the 300-360 nm range), which is characteristic of the triphenylene chromophore.

The electronic transitions responsible for these absorptions involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other higher energy unoccupied orbitals. The precise wavelengths and intensities of these absorptions would be sensitive to the substitution pattern and conformation of the dihydrodiol ring.

The polarity of the solvent can influence the position and intensity of the absorption bands in the UV-Vis spectrum. For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift. This is due to the stabilization of the more polar excited state relative to the ground state by the polar solvent molecules.

Hydrogen bonding between the hydroxyl groups of the dihydrodiol and protic solvents (like ethanol (B145695) or water) can also affect the electronic spectrum. Such interactions can alter the energy levels of the molecular orbitals involved in the electronic transitions, potentially leading to shifts in the absorption maxima. A summary of expected solvent-induced shifts is presented below.

| Solvent Type | Expected Effect on λmax | Rationale |

| Non-polar (e.g., Hexane) | Baseline spectrum | Minimal interaction with the solute. |

| Polar aprotic (e.g., Acetonitrile) | Slight red shift | Stabilization of the polar excited state through dipole-dipole interactions. |

| Polar protic (e.g., Ethanol) | Red shift | Stabilization of the excited state and hydrogen bonding with the hydroxyl groups. |

X-ray Crystallography for Solid-State Structure Determination

A definitive understanding of the three-dimensional structure of trans-1,2-dihydro-1,2-triphenylenediol in the solid state would be achieved through single-crystal X-ray diffraction. This technique would provide precise atomic coordinates, from which detailed geometric parameters can be derived.

X-ray crystallography would yield precise measurements of all bond lengths, bond angles, and dihedral (torsion) angles within the molecule. This data would confirm the trans configuration of the hydroxyl groups and definitively establish the preferred conformation (diequatorial or diaxial) in the crystalline state.

Expected Bond Lengths and Angles:

| Bond/Angle Type | Expected Value Range | Notes |

| C-C (aromatic) | 1.36 - 1.42 Å | Typical for polycyclic aromatic systems. |

| C1-C2 | ~1.54 Å | Standard single bond length for sp³-sp³ hybridized carbons. |

| C-O (hydroxyl) | ~1.43 Å | Typical C-O single bond length. |

| ∠ C-C-C (aromatic) | ~120° | Characteristic of sp² hybridized carbons in a benzene (B151609) ring. |

| ∠ H-C1-C2-H | ~180° | Dihedral angle confirming the trans relationship of the substituents on C1 and C2. |

The arrangement of molecules in the crystal lattice is dictated by intermolecular forces. For trans-1,2-dihydro-1,2-triphenylenediol, the primary intermolecular interactions would be:

Hydrogen Bonding: The two hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors. This would likely lead to the formation of an extensive network of intermolecular hydrogen bonds, which would be a dominant factor in the crystal packing.

π-π Stacking: The large, flat aromatic surfaces of the triphenylene moieties would likely facilitate π-π stacking interactions between adjacent molecules.

Analysis of the crystal packing would reveal how these interactions guide the self-assembly of the molecules into a three-dimensional crystalline solid.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a critical analytical technique for determining the molecular mass and elucidating the structure of compounds such as 1,2-Triphenylenediol, 1,2-dihydro-, trans-. This technique provides valuable information on the compound's fragmentation patterns under specific ionization conditions, which aids in its structural confirmation.

The molecular formula for 1,2-Triphenylenediol, 1,2-dihydro-, trans- is C₁₈H₁₄O₂. This is derived from the parent polycyclic aromatic hydrocarbon (PAH), triphenylene (C₁₈H₁₂), through the addition of two hydroxyl groups and two hydrogen atoms. The calculated molecular weight of this compound is approximately 262.31 g/mol . In mass spectrometry, this would be observed as the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 262.

Upon ionization in the mass spectrometer, typically through electron ionization (EI), the molecular ion of 1,2-Triphenylenediol, 1,2-dihydro-, trans- becomes energetically unstable. nist.gov This instability leads to the fragmentation of the molecule into smaller, charged ions. The analysis of these fragment ions provides a characteristic pattern that serves as a fingerprint for the compound's structure.

For polycyclic aromatic hydrocarbon dihydrodiols, a common fragmentation pathway involves the loss of water (H₂O), given the presence of two hydroxyl groups. This dehydration process is often observed in the mass spectra of similar compounds. Another expected fragmentation is the loss of a hydroxyl radical (•OH). Further fragmentation can occur through the cleavage of the dihydrodiol ring system.

A plausible fragmentation pattern for 1,2-Triphenylenediol, 1,2-dihydro-, trans- is detailed in the table below. This pattern is inferred from the known behavior of similar PAH metabolites in mass spectrometry.

Table 1: Proposed Mass Spectrometry Fragmentation Pattern for 1,2-Triphenylenediol, 1,2-dihydro-, trans-

| m/z Value | Proposed Fragment Ion | Formula of Lost Neutral Fragment |

|---|---|---|

| 262 | [C₁₈H₁₄O₂]⁺ | - |

| 244 | [C₁₈H₁₂O]⁺ | H₂O |

| 228 | [C₁₈H₁₂]⁺ | 2H₂O or H₂O + H₂ |

| 215 | [C₁₇H₁₁]⁺ | H₂O + CHO |

| 189 | [C₁₅H₉]⁺ | H₂O + C₃H₅O |

The analysis of metabolites of triphenylene has confirmed the formation of the trans-1,2-dihydrodiol. researchgate.net The study of such metabolites often involves gas chromatography-mass spectrometry (GC-MS). To prevent thermal degradation, particularly dehydration, in the gas chromatograph, dihydrodiols are frequently converted into more stable derivatives, such as trimethylsilyl (B98337) (TMS) ethers, prior to analysis. researchgate.net The mass spectra of these derivatized compounds show characteristic fragmentation patterns related to the TMS groups, which further aids in their identification.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Optimization of Molecular Geometries and Conformational LandscapesA crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For a flexible molecule like trans-1,2-dihydro-1,2-triphenylenediol, which contains a non-aromatic, puckered dihydro-ring fused to the rigid triphenylene (B110318) backbone, multiple stable conformations (conformers) may exist.

The two hydroxyl (-OH) groups can exist in different orientations relative to the ring system. The primary conformers of interest would be the pseudo-diaxial (diaxial) and pseudo-diequatorial (diequatorial) forms. Computational methods would be employed to:

Perform Potential Energy Surface (PES) Scans: To systematically rotate key bonds (like the C-O bonds of the hydroxyl groups) and identify low-energy regions of the conformational landscape.

Full Geometry Optimization: Starting from the low-energy structures identified from PES scans, full optimization is performed to find the exact energy minima. researchgate.net DFT functionals such as B3LYP, combined with a suitable basis set (e.g., 6-31G* or larger), are standard for such tasks. researchgate.net

Frequency Calculations: To confirm that the optimized structures are true energy minima (characterized by the absence of imaginary frequencies) and to calculate zero-point vibrational energies for accurate energy comparisons. researchgate.net

Studies on analogous systems, such as substituted cyclohexanes, show that the energetic balance between axial and equatorial conformers is influenced by steric hindrance and electronic effects. researchgate.net For trans-1,2-dihydro-1,2-triphenylenediol, the bulky triphenylene core would significantly influence the conformational preference of the hydroxyl groups.

Calculation of Electronic Structure and EnergeticsOnce the stable geometries are determined, quantum chemical methods can elucidate the electronic properties. This involves analyzing the molecular orbitals, electron density distribution, and related energetic parameters.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack), which is key to understanding intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions like hyperconjugation, which can stabilize certain conformations.

The table below illustrates the typical data generated from such calculations, although specific values for the target compound are not available in the reviewed literature.

| Parameter | Description | Typical Method |

| Total Energy | The total electronic energy of a given conformer in its optimized state. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Relative Energy | The energy difference between a conformer and the most stable (lowest energy) conformer. | Calculated from Total Energies |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | DFT |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | DFT |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO; indicates chemical reactivity. | Calculated from HOMO/LUMO Energies |

| Dipole Moment | A measure of the overall polarity of the molecule. | DFT |

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to validate experimental results or to aid in the identification of the compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) for a given molecular structure. Comparing the calculated shifts for different conformers (e.g., diaxial vs. diequatorial) with experimental data can help determine the dominant conformation in solution.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated IR spectrum can be compared with an experimental spectrum to confirm the structure and identify characteristic functional group vibrations (e.g., O-H and C-O stretches).

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions. youtube.com This allows for the calculation of the absorption wavelengths (λ_max) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. For PAHs and their derivatives, these spectra are characteristic of the π-conjugated system. researchgate.net

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For trans-1,2-dihydro-1,2-triphenylenediol, MD simulations could be used to:

Explore Conformational Space: By simulating the molecule in a solvent (like water or an organic solvent) at a specific temperature, one can observe transitions between different conformations and determine their relative populations over time. This provides a more realistic picture of the molecule's behavior in solution than static calculations.

Analyze Intermolecular Interactions: MD is particularly useful for studying how the dihydrodiol interacts with solvent molecules or other solutes. researchgate.net It can reveal details about hydrogen bonding patterns involving the hydroxyl groups and the solvent, as well as π-stacking interactions involving the aromatic triphenylene core. Such simulations are critical for understanding the solubility and aggregation behavior of PAHs. researchgate.net

Computational chemistry can also be used to model the chemical reactions that form or consume a molecule, providing insights into reaction pathways and energetics.

Reaction Mechanism Modeling

Transition State Characterization for Synthetic PathwaysThe synthesis of trans-1,2-dihydro-1,2-triphenylenediol typically proceeds from the parent PAH, triphenylene, via an epoxide intermediate. Computational modeling could be used to map out the entire reaction pathway.

This involves:

Locating Transition States (TS): A transition state is the highest energy point along a reaction coordinate. Computational methods can find the geometry of the TS, which is characterized by having exactly one imaginary vibrational frequency.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy (barrier), which determines the rate of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the desired reactants and products.

By modeling steps such as the initial epoxidation of triphenylene and the subsequent nucleophilic ring-opening of the epoxide by water to form the trans-diol, chemists can understand the reaction's feasibility, rate, and stereoselectivity.

Advanced Applications in Organic Synthesis and Materials Science Research

As Chiral Building Blocks and Auxiliaries in Asymmetric Synthesis

In the field of asymmetric synthesis, where the goal is to produce a specific stereoisomer of a target molecule, chiral starting materials are of paramount importance. wikipedia.orgnih.gov trans-1,2-Dihydro-1,2-triphenylenediol serves as an exemplary chiral building block, a molecule that is incorporated directly into the final product, bringing its inherent chirality with it. researchgate.netrsc.org The compound's well-defined trans stereochemistry across the C1 and C2 positions provides a rigid scaffold that can be used to control the three-dimensional arrangement of atoms in subsequent synthetic steps.

The diol's two hydroxyl groups are key functional handles for further transformations. They can be selectively protected or activated to participate in stereocontrolled reactions. For instance, the diol can be converted into chiral ligands for asymmetric catalysis or used to synthesize complex natural products where the stereochemistry of hydroxyl groups is crucial for biological activity.

Furthermore, derivatives of the diol can function as chiral auxiliaries. wikipedia.orgresearchgate.net A chiral auxiliary is a group that is temporarily attached to a non-chiral substrate to direct a stereoselective reaction. williams.edu After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org The triphenylene-based scaffold of the diol can create a sterically defined environment, effectively shielding one face of a reactive center on the attached substrate and forcing a reagent to approach from the less hindered face, thus ensuring high diastereoselectivity in reactions like alkylations or aldol (B89426) additions. scielo.org.mxresearchgate.net

Precursors for Complex Polycyclic Aromatic Systems and Derivatives

Polycyclic aromatic hydrocarbons (PAHs) are a class of molecules composed of fused aromatic rings that are of significant interest in materials science and astrophysics. nih.gov The synthesis of large, complex, and structurally precise PAHs is a major challenge in organic chemistry. researchgate.netrsc.org trans-1,2-Dihydro-1,2-triphenylenediol is a valuable precursor for the bottom-up synthesis of such systems.

The dihydrodiol can be readily aromatized through dehydration or oxidation reactions, yielding the planar, fully aromatic triphenylene (B110318) core. This triphenylene unit can then serve as a fundamental building block for larger aromatic structures. wikipedia.org Using modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction, functionalized triphenylene derivatives can be linked together or fused with other aromatic fragments to create extended π-conjugated systems. wikipedia.orgrsc.org This stepwise approach allows for the meticulous construction of "nanographenes" or other complex PAHs with precisely controlled size, shape, and electronic properties. researchgate.net The ability to build these molecules from smaller, well-defined precursors like the triphenylene diol is critical for tuning their properties for specific applications. chemrxiv.org

Components in the Development of Functional Organic Materials

The triphenylene scaffold, accessible from trans-1,2-dihydro-1,2-triphenylenediol, is a cornerstone in the design of functional organic materials. Its rigid, planar, and disc-shaped structure, combined with high chemical stability and rich electronic properties, makes it an ideal component for liquid crystals, semiconductors, and other advanced materials. wikipedia.org

Discotic liquid crystals are materials composed of flat, disc-like molecules that can self-assemble into ordered columnar structures. rsc.org These columns can act as one-dimensional molecular wires, making them highly promising for applications in organic electronics. wat.edu.pl Triphenylene is one of the most widely studied cores for creating discotic liquid crystals due to its inherent D3h symmetry and stability. wikipedia.orguea.ac.uk

The synthesis of these materials typically involves the functionalization of the triphenylene core with multiple flexible side chains, often long alkyl or alkoxy groups. researchgate.net These chains, attached to the periphery of the rigid aromatic core, lower the melting point and facilitate the formation of the liquid crystalline phase (mesophase). By carefully engineering the length and nature of these side chains, researchers can control the temperature range of the mesophase and the packing arrangement within the columns. wat.edu.pl For example, 2,3,6,7,10,11-hexakis(hexyloxy)triphenylene (B1337480) (HAT6) is a classic example that forms a hexagonal columnar mesophase. wat.edu.pl

| Compound Name | Abbreviation | Mesophase Type | Mesophase Temperature Range (°C) |

| 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene | HAT6 | Columnar Hexagonal | 70–100 wat.edu.pl |

| 1,4-Difluoro-2,3,6,7,10,11-hexakis(hexyloxy)triphenylene | 2F-HAT6 | Columnar Hexagonal | < Room Temp. to 121 wat.edu.pl |

The self-assembly of triphenylene-based discotic liquid crystals into columnar structures creates pathways for charge carriers to move along the stacked aromatic cores. wat.edu.pl This intrinsic conductivity makes them excellent candidates for use as organic semiconductors. rsc.orgwikipedia.org By incorporating triphenylene units, derived from precursors like trans-1,2-dihydro-1,2-triphenylenediol, into polymer backbones, new conductive materials can be synthesized. wikipedia.org

These materials combine the processability of polymers with the favorable electronic properties of the triphenylene core. Such polymers have potential applications in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs), where they can act as stable and efficient blue light emitters, and in organic solar cells. wikipedia.orgrsc.org The ability to fine-tune the electronic properties through chemical synthesis allows for the development of materials tailored for specific electronic applications. wikipedia.org

In natural photosynthetic systems, chromophores (light-absorbing molecules) are held in a rigid protein framework that precisely controls their distance and orientation, preventing energy loss through quenching. uea.ac.uk Replicating this architecture is a key goal in the development of artificial light-harvesting systems. The rigid and well-defined structure of the triphenylene core makes it an ideal scaffold for building such systems. uea.ac.uk

Researchers have synthesized multichromophore arrays by attaching multiple chromophores, such as porphyrins, to a central triphenylene unit. uea.ac.ukuea.ac.uk The triphenylene scaffold acts as a rigid spacer, holding the chromophores at fixed distances and preventing them from interacting directly. uea.ac.uk This controlled arrangement allows for efficient energy transfer between the chromophores, mimicking the initial steps of photosynthesis. Triptycene, a related rigid scaffold, has also been used to create three-dimensional arrays for similar purposes, demonstrating the importance of a rigid framework in controlling the photophysical properties of multichromophoric systems. nih.gov

Future Directions and Emerging Research Areas

Development of Novel Stereoselective Synthetic Methodologies

The foremost challenge in working with trans-1,2-dihydro-1,2-triphenylenediol is its synthesis. The creation of the triphenylene (B110318) core itself can be achieved through various established methods, such as the palladium-catalyzed [2+2+2] cycloaddition of arynes or Suzuki-Miyaura cross-coupling reactions. wikipedia.orgresearchgate.net However, the primary difficulty lies in the stereoselective introduction of the trans-diol moiety onto the aromatic framework. Future research must focus on developing synthetic routes that precisely control the diastereoselectivity of this functionalization.

Promising future strategies will likely move beyond classical dihydroxylation methods to more sophisticated, catalyst-controlled approaches. Key areas for development include:

Chiral Catalysis: The design of enantioselective catalysts that can differentiate between the two faces of a triphenylene precursor to install the hydroxyl groups in the desired trans arrangement.

Substrate-Controlled Synthesis: Incorporating chiral auxiliaries or directing groups onto the triphenylene skeleton to guide incoming reagents to form the trans product preferentially.

Advanced Oxidation Methods: Exploring novel oxidation systems that can operate on polycyclic aromatic substrates with high stereocontrol, potentially involving transition-metal catalysts or enzymatic processes.

These advanced synthetic methods are crucial for producing the molecule in sufficient purity and quantity to enable further study and application.

| Synthetic Strategy | Description | Potential Advantages |

| Asymmetric Dihydroxylation | Adaptation of Sharpless asymmetric dihydroxylation using chiral ligands to control the facial selectivity on a triphenylene precursor. | High enantioselectivity and well-understood mechanism. |

| Directed C-H Hydroxylation | Use of a directing group to position a catalyst for sequential, stereocontrolled C-H bond hydroxylation. | High regioselectivity and atom economy. |

| Epoxidation and Ring-Opening | Stereoselective epoxidation of a triphenylene precursor followed by a controlled SN2 ring-opening to yield the trans-diol. | Established methodology that offers good control over stereochemistry. |

Exploration of Unconventional Reaction Pathways and Catalysis

Beyond the synthesis of the target molecule, future research will also explore its utility in unconventional catalytic and reaction pathways. The triphenylene core is a π-rich system, and the diol groups are versatile functional handles. One emerging area is the direct C–H functionalization of the triphenylene core to introduce additional complexity. semanticscholar.org For instance, palladium-catalyzed C-H arylation has been shown to proceed even at sterically hindered positions on the triphenylene skeleton, opening pathways to π-extended systems. semanticscholar.org

Furthermore, the development of novel catalytic systems involving triphenylene-based ligands is an active area of research. A triphenylene-based tris(N-heterocyclic carbene) ligand has been synthesized and shown to have unique catalytic benefits in cross-coupling reactions. researchgate.net The diol functionality on trans-1,2-dihydro-1,2-triphenylenediol could serve as an anchor point for creating new, rigid, and stereochemically-defined ligands for transition metal catalysis.

Advanced Computational Tools for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), is poised to play a critical role in accelerating research into trans-1,2-dihydro-1,2-triphenylenediol. DFT allows for the in-silico investigation of reaction mechanisms, prediction of molecular properties, and rational design of new catalysts and materials. acs.orgnih.govdoaj.orgmdpi.com

For instance, DFT calculations can be used to:

Rationalize Site-Selectivity: In C-H functionalization reactions on the triphenylene core, computational analysis can determine the relative energies of reaction intermediates, thereby explaining and predicting which position on the ring is most likely to react. acs.org

Elucidate Reaction Mechanisms: Complex catalytic cycles, such as those that might be developed for stereoselective dihydroxylation, can be mapped out to understand transition states and identify rate-limiting steps.

Predict Electronic Properties: The optoelectronic properties of the molecule and materials derived from it can be calculated to guide the design of new organic semiconductors or emitters. chemrxiv.org

A computational database of polycyclic aromatic systems, known as the COMPAS Project, has been initiated to provide optimized structures and molecular properties for thousands of compounds, which can inform the rational design of new functional molecules. chemrxiv.org

| Computational Application | Information Gained | Impact on Research |

| DFT Reaction Modeling | Transition state energies, reaction pathways, kinetic vs. thermodynamic control. | Guides the design of more efficient and selective synthetic routes. |

| Molecular Dynamics (MD) | Self-assembly behavior, conformational analysis of supramolecular structures. | Predicts how molecules will organize into larger architectures. |

| QSAR Modeling | Estimation of adsorption energies and other properties of related PAH molecules. mdpi.com | Accelerates screening of derivatives for specific material applications. |

Integration into Novel Supramolecular Architectures and Nanomaterials

The rigid, disc-like shape of the triphenylene core makes it an ideal building block, or tecton, for the construction of highly ordered materials through self-assembly. wikipedia.org The addition of trans-diol groups provides specific, directional hydrogen bonding capabilities that can be exploited to program the formation of complex supramolecular structures.

Future research will likely focus on integrating trans-1,2-dihydro-1,2-triphenylenediol into:

Discotic Liquid Crystals: Triphenylene derivatives are known to form columnar mesophases, where the molecules stack into columns that can conduct charge. The trans-diol groups could enforce a specific packing arrangement, potentially enhancing charge transport properties for use in organic electronics. wikipedia.org

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The diol groups can act as linking points to connect with metal nodes (in MOFs) or other organic linkers (in COFs). tdx.catresearchgate.netdartmouth.edu This would create porous, crystalline materials with high surface areas, suitable for applications in gas storage, separation, and catalysis. The defined stereochemistry of the diol could introduce chirality into the framework.

Two-Dimensional Materials: Interfacial synthesis techniques, such as those at a liquid-liquid or air-water interface, could be used to grow single- or few-layer films of polymers or frameworks derived from this molecule, creating defined 2D materials. nih.gov

Cross-Disciplinary Research within Organic Chemistry and Materials Science

The study of trans-1,2-dihydro-1,2-triphenylenediol is inherently cross-disciplinary. The challenges of its synthesis drive innovation in the field of organic chemistry, while its potential applications are of great interest to materials science. tdx.cat The development of synthetic methods that allow for fine-tuning of molecular morphology and crystallinity is crucial for optimizing the performance of these materials in functional devices. tdx.catuab.cat

This collaborative feedback loop is essential for progress. Materials scientists can define target properties—such as a specific band gap for a semiconductor or pore size for a MOF—which then become the goals for synthetic organic chemists. The synthesis of well-defined, stereochemically pure molecules like trans-1,2-dihydro-1,2-triphenylenediol is a critical step in the "bottom-up" construction of the next generation of advanced functional materials. semanticscholar.org

Q & A

Q. What are the key spectroscopic techniques for characterizing 1,2-Triphenylenediol, 1,2-dihydro-, trans-?

Methodological Answer : Characterization requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) : Proton and carbon-13 NMR can resolve the trans-configuration by analyzing coupling constants and dihedral angles of hydroxyl groups. For example, trans-diols typically exhibit distinct splitting patterns compared to cis-isomers .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Similar dihydroxy compounds like 1,2-Naphthalenediol have been analyzed using electron ionization (EI-MS) to identify diagnostic ions .

- X-ray Diffraction (XRD) : Single-crystal XRD provides definitive stereochemical evidence. Structural analogs, such as 1,2,3-Triphenyl-1,2-dihydroquinoxaline, were resolved using crystallography to validate trans-geometry .

Q. What synthetic routes are commonly employed for the preparation of trans-1,2-dihydroxy triphenylene derivatives?

Methodological Answer : Two primary strategies are used:

- Dihydroxylation of Triphenylene : Catalytic osmium tetroxide (OsO₄) with oxidizing agents (e.g., N-methylmorpholine N-oxide) selectively adds hydroxyl groups in a trans-configuration. This method mirrors the synthesis of trans-1,2-dihydroxyacenaphthene, where stereochemistry is controlled by reaction conditions .

- Suzuki-Miyaura Coupling : Aryl boronic acids can be coupled with dihydroxy precursors to construct the triphenylene backbone. For example, benzo-fused diols like Benzo[b]triphenylene-1,2-diol derivatives are synthesized using palladium-catalyzed cross-coupling .

Q. How does the trans-configuration influence the physicochemical properties of 1,2-Triphenylenediol, 1,2-dihydro-, trans-?

Methodological Answer : The trans-configuration impacts:

- Solubility : Trans-isomers often exhibit lower solubility in polar solvents due to reduced dipole moment compared to cis-forms. This is observed in cyclohexane-1,2-diols, where trans-isomers are less soluble in water .

- Thermal Stability : Trans-diols generally have higher melting points, as seen in enantiopure Triphenylethane-1,2-diol derivatives, where trans-configurations enhance crystalline packing .

- Reactivity : The spatial arrangement of hydroxyl groups affects hydrogen bonding. For example, trans-1,2-dihydroxy compounds form intramolecular hydrogen bonds less frequently, increasing their susceptibility to oxidation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the stability and electronic properties of trans-1,2-dihydroxy triphenylene isomers?